molecular formula C23H29NO4 B15037106 Butyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate

Butyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate

Cat. No.: B15037106
M. Wt: 383.5 g/mol
InChI Key: MVAMHNFLTCLBSF-UHFFFAOYSA-N
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Description

Butyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a tert-butylphenoxy group, and an acetylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate typically involves the following steps:

    Formation of 4-tert-butylphenoxyacetic acid: This can be achieved by reacting 4-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-tert-butylphenoxyacetic acid is then acetylated using acetic anhydride to form 4-tert-butylphenoxyacetyl chloride.

    Amidation: The 4-tert-butylphenoxyacetyl chloride is reacted with 4-aminobenzoic acid to form the corresponding amide.

    Esterification: Finally, the amide is esterified with butanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Butyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the phenoxy and butyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate
  • Butyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate
  • Ethyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate

Uniqueness

Butyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl ester group enhances its lipophilicity, while the tert-butylphenoxy group provides steric hindrance, affecting its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

butyl 4-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C23H29NO4/c1-5-6-15-27-22(26)17-7-11-19(12-8-17)24-21(25)16-28-20-13-9-18(10-14-20)23(2,3)4/h7-14H,5-6,15-16H2,1-4H3,(H,24,25)

InChI Key

MVAMHNFLTCLBSF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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